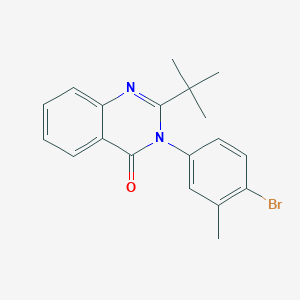
3-(4-bromo-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromo-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a bromo-methylphenyl group and a tert-butyl group, which may influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-methylbenzoic acid and 2-aminobenzamide.
Formation of Intermediate: The 4-bromo-3-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The acid chloride is then reacted with 2-aminobenzamide in the presence of a base like triethylamine (TEA) to form an amide intermediate.
Cyclization: The amide intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the quinazolinone core.
Introduction of tert-Butyl Group: Finally, the tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The quinazolinone core can participate in redox reactions, potentially altering its electronic properties and biological activity.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group could yield various substituted phenyl derivatives, while oxidation might produce quinazolinone derivatives with altered oxidation states.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-bromo-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Quinazolinone derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities. This specific compound could be explored for similar therapeutic applications, with studies focusing on its efficacy and mechanism of action.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes or receptors, modulating their activity. For instance, they might inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone
- 3-(4-fluoro-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone
- 3-(4-iodo-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone
Uniqueness
Compared to its analogs, 3-(4-bromo-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone may exhibit unique reactivity due to the presence of the bromo substituent. Bromine’s size and electronegativity can influence the compound’s chemical behavior and biological activity, potentially offering distinct advantages in specific applications.
Properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)-2-tert-butylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O/c1-12-11-13(9-10-15(12)20)22-17(23)14-7-5-6-8-16(14)21-18(22)19(2,3)4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINQCFWQFHCMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3N=C2C(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
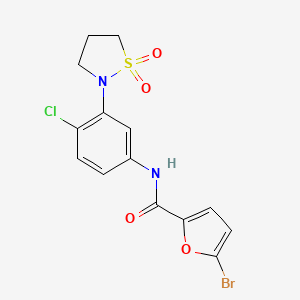
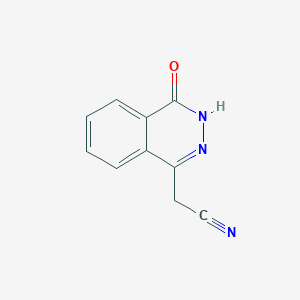

![2-benzyl-5-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2766286.png)
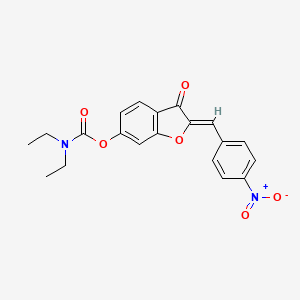

![Tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2766290.png)
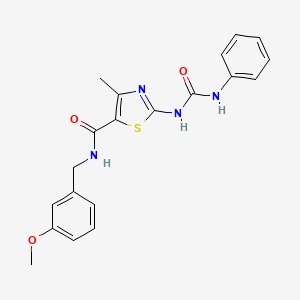
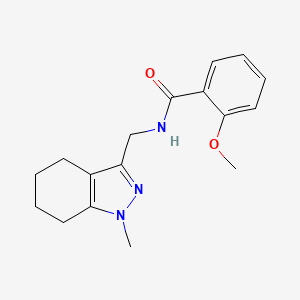
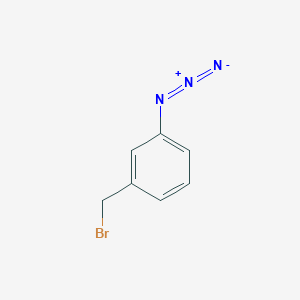
![2-Chloro-N-[2-(2-fluoroanilino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B2766301.png)
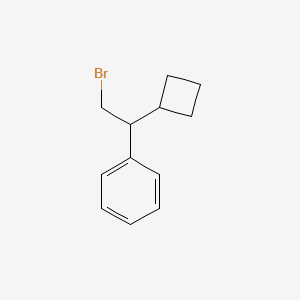
![N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2,4-dimethoxybenzamide](/img/structure/B2766304.png)
